molecular formula C9H14N2O3 B140618 1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- CAS No. 138377-77-2

1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-

Cat. No.: B140618
CAS No.: 138377-77-2
M. Wt: 198.22 g/mol
InChI Key: QOTQPTPBNCCJCZ-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- is a pyrrole derivative with multiple functional modifications. Its structure features:

  • A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom).
  • 4-amino and 1-ethyl substituents.
  • A 2,5-dihydro configuration, indicating partial saturation.
  • 5,5-dimethyl groups and a 2-oxo (keto) moiety.

This unique combination of substituents distinguishes it from simpler pyrrole derivatives. The 2-oxo group may contribute to tautomerism or reactivity .

Properties

IUPAC Name

4-amino-1-ethyl-5,5-dimethyl-2-oxopyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-11-7(12)5(8(13)14)6(10)9(11,2)3/h4,10H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTQPTPBNCCJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C1(C)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves bromination of propionaldehyde followed by cyclization with ethyl acetoacetate and ammonia (CN103265468A). The process avoids toxic reagents like sodium nitrite, improving scalability.

Steps :

  • Bromination : Propionaldehyde reacts with bromine in dichloromethane at 15°C to yield 2-bromopropanal.

  • Cyclization : 2-Bromopropanal, ethyl acetoacetate, and ammonia undergo ring closure in alkaline conditions (0–50°C) to form the pyrrole core.

Key Data :

StepReagentsTemperatureYield
BrominationBr₂, CH₂Cl₂15°C81–100%
CyclizationNH₃, CH₂Cl₂0–50°C30–66%

Advantages :

  • Uses cost-effective ethyl acetoacetate instead of tert-butyl analogs.

  • Avoids hydrolysis challenges associated with tert-butyl esters.

Hantzsch Pyrrole Synthesis via Continuous Flow

Microreactor-Based Approach

A continuous flow method combines tert-butyl acetoacetate, amines, and 2-bromoketones in a microreactor, leveraging HBr byproduct for in situ ester hydrolysis (PMC3005611).

Mechanism :

  • Hantzsch Reaction : tert-Butyl acetoacetate reacts with 2-bromoketones and amines to form tert-butyl pyrrole-3-carboxylates.

  • Hydrolysis : HBr generated during cyclization cleaves the tert-butyl ester, yielding the carboxylic acid.

Optimized Conditions :

  • Residence time: 20–30 min

  • Temperature: 80–100°C

  • Solvent: DMF or DMSO

Yield : 65–85% (post-crystallization)
Purity : >95% (HPLC).

Leuckart-Type Reductive Amination

Introduction of the Amino Group

Ethanolamine and formic acid facilitate reductive amination of γ-lactam precursors under reflux (IUCr 2024). This method is critical for introducing the 4-amino substituent.

Procedure :

  • Reaction : γ-Lactam precursor reacts with ethanolamine in ethanol at reflux (12 h).

  • Workup : Extraction with ethyl acetate and drying over MgSO₄ yields the amino-pyrrole derivative.

Key Metrics :

  • Yield: 60%

  • Purity: >98% (NMR).

Limitations :

  • Requires pre-synthesized γ-lactam intermediates.

Acid Anhydride-Mediated Cyclization

N-Substituted Glycine Derivatives

N-Substituted-N-formyl glycines react with ethyl propiolate and acetic anhydride at 130°C to form pyrrole-3-carboxylates (CA2189297C).

Steps :

  • Cyclization : N-Formyl-N-phenyl glycine, ethyl propiolate, and acetic anhydride heated at 130°C for 22 h.

  • Purification : Silica gel chromatography isolates the product.

Yield : 89.6% (light-yellow oil).
Applications : Intermediate for antitumor agents like Sunitinib.

Vilsmeier-Haack Formylation and Condensation

Synthesis of Sunitinib Intermediate

This method formulates pyrrole-3-carboxylic acid derivatives using Vilsmeier reagent (EP2264027A1).

Procedure :

  • Formylation : Pyrrole-3-carboxylic acid reacts with oxalyl chloride and DMF to generate the Vilsmeier reagent.

  • Condensation : Reaction with 5-fluoro-oxindole yields Sunitinib precursor.

Conditions :

  • Solvent: Acetonitrile

  • Temperature: 65°C
    Yield : 70–80% (free base).

Comparative Analysis of Methods

MethodKey ReagentsYield (%)ScalabilityComplexity
Knorr CyclizationEthyl acetoacetate, NH₃30–66HighModerate
Continuous Flowtert-Butyl acetoacetate, amines65–85Very HighLow
Leuckart AminationEthanolamine, HCOOH60ModerateHigh
Acid AnhydrideAcetic anhydride, ethyl propiolate89.6ModerateModerate
Vilsmeier CondensationOxalyl chloride, DMF70–80LowHigh

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogs include:

Compound Name Substituents/Modifications CAS Number Key Properties (Inferred/Reported)
1H-Pyrrole-3-carboxylic acid Carboxylic acid at C3; no additional groups Not specified Higher acidity (carboxylic acid); moderate solubility in polar solvents
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine ring (saturated); methyl, oxo, and carboxylic acid groups 42346-68-9 Water solubility (due to carboxylic acid); stable crystalline form
Target Compound 4-amino, 1-ethyl, 2,5-dihydro, 5,5-dimethyl, 2-oxo Not available Enhanced solubility (amino group); increased steric bulk (ethyl, dimethyl)
2.2 Functional Group Impact
  • Ethyl Group (N1) : Increases lipophilicity, which may enhance membrane permeability in biological systems.
  • 5,5-Dimethyl and 2-Oxo Groups: The dimethyl substituents restrict ring flexibility, while the oxo group could stabilize keto-enol tautomerism, affecting reactivity .
2.3 Physicochemical Properties
  • Solubility: The target compound is expected to exhibit higher solubility in polar solvents than 1H-Pyrrole-3-carboxylic acid due to the amino group. However, it may be less soluble than 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which has a fully saturated pyrrolidine ring and carboxylic acid group .
  • Stability : The 2,5-dihydro configuration and dimethyl groups may reduce ring strain compared to fully unsaturated pyrroles, enhancing thermal stability.

Research Findings and Methodological Considerations

  • Structural Analysis : Tools like SHELX and WinGX/ORTEP are critical for resolving crystallographic data, enabling precise comparisons of bond lengths, angles, and intermolecular interactions . For example, the 5,5-dimethyl groups in the target compound likely induce steric hindrance, observable via X-ray diffraction.
  • Synthetic Challenges: The multi-substituted pyrrole core presents synthesis hurdles, such as regioselective functionalization, which are less pronounced in simpler analogs like 1H-Pyrrole-3-carboxylic acid.

Biological Activity

1H-Pyrrole-3-carboxylic acid, 4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- (CAS No. 138377-77-2) is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. Pyrrole derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound and its derivatives based on recent research findings.

  • Molecular Formula : C9H14N2O3
  • Molecular Weight : 186.22 g/mol
  • CAS Number : 138377-77-2

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For example:

  • A study synthesized various pyrrole derivatives and evaluated their antibacterial and antifungal activities. The results indicated that these compounds possess good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of specific substituents, such as methoxy groups, enhanced their antimicrobial efficacy .
CompoundActivityTarget Organisms
Pyrrole Derivative AAntibacterialE. coli, S. aureus
Pyrrole Derivative BAntifungalC. albicans

Antioxidant Activity

Pyrrole derivatives have also been investigated for their antioxidant potential. One study reported that certain pyrrole compounds demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Antiviral Activity

The antiviral potential of pyrrole derivatives has been explored in various contexts:

  • Compounds derived from the pyrrole structure have shown effectiveness against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV). These compounds exhibited varying degrees of antiviral activity, indicating their potential as therapeutic agents against viral infections .

Case Studies

  • Antimicrobial Study :
    • Researchers synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. The synthesized compounds were screened for antimicrobial activities using standard methods, revealing promising results against various pathogens .
  • Antioxidant Evaluation :
    • A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of synthesized pyrrole derivatives. The results indicated that certain modifications in the molecular structure could significantly enhance antioxidant activity .

The biological activities of 1H-Pyrrole-3-carboxylic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Some pyrrole derivatives act as enzyme inhibitors, interfering with metabolic pathways essential for microbial survival.
  • Radical Scavenging : The presence of functional groups in pyrrole structures enables them to donate electrons and neutralize free radicals.

Q & A

Q. What are the standard synthetic routes for pyrrole-3-carboxylic acid derivatives with similar substitution patterns?

Multi-component reactions (MCRs) are widely used for synthesizing substituted pyrrole derivatives. For example, a three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and substituted aldehydes can yield highly substituted pyrrolidinones. Reaction optimization often involves controlling stoichiometry, solvent polarity (e.g., ethanol or THF), and temperature (80–100°C) to favor cyclization and minimize side products .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

A combination of FTIR , ¹H/¹³C NMR , and X-ray crystallography is essential:

  • FTIR : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group) .
  • NMR : ¹H NMR identifies proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂), while ¹³C NMR resolves quaternary carbons (e.g., carbonyl carbons at δ 170–180 ppm) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., R-factor < 0.06 for reliable data) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Chromatographic methods : Use reverse-phase HPLC with UV detection (e.g., 94–97% purity thresholds) .
  • Mass spectrometry : ESI-MS or LCMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in pyrrole derivatives?

Substituents like the ethyl group at position 1 and dimethyl groups at position 5 can sterically hinder nucleophilic attack at the pyrrole core. Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., oxo at position 2) polarize the ring, increasing electrophilicity at position 3. Such insights guide regioselective functionalization strategies .

Q. What computational approaches are effective for predicting electronic properties?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These predict reactivity toward electrophiles/nucleophiles .
  • Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, focusing on hydrogen bonding and hydrophobic contacts .

Q. How should conflicting spectroscopic or crystallographic data be resolved?

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) to identify anomalous peaks .
  • Rietveld refinement : For crystallographic discrepancies, refine X-ray data to resolve disorder or thermal motion artifacts .

Q. What strategies mitigate side reactions during functionalization of the pyrrole ring?

  • Protecting groups : Temporarily block reactive sites (e.g., amino at position 4 with Boc or Fmoc groups) to direct functionalization to the carboxylic acid at position 3 .
  • Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation at less hindered positions .

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